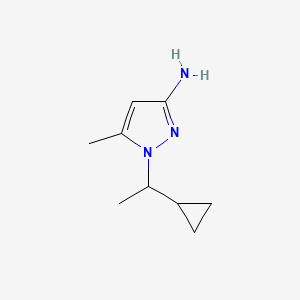

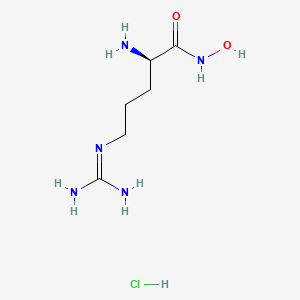

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one

Overview

Description

The compound seems to be a derivative of 4-Aminopiperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Chemical Reactions Analysis

4-Aminopiperidine is a reactant for synthesis of various compounds including Cdk5/p25 kinase inhibitors, Antimalarials, Selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, Orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and Human and murine soluble epoxide hydrolase inhibitors .Scientific Research Applications

Potential Therapeutic Uses

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one, due to its complex molecular structure, has potential applications in various fields of medicine and pharmacology, though specific studies directly addressing its applications were not found. However, research on similar compounds provides insights into possible areas of application.

Neurological Disorders

Compounds with similar structures have been studied for their effects on neurological conditions. For example, 4-aminopyridine has shown promise in improving motor function in people with multiple sclerosis, indicating that structurally related compounds might also have therapeutic benefits in neurological disorders (Goodman et al., 2009).

Cancer Therapy

CI-980, a compound with a somewhat related molecular framework, acts as a mitotic inhibitor by binding to the colchicine-binding site on tubulin. This mechanism inhibits tubulin polymerization, which is crucial for cell division, suggesting potential cancer therapy applications for similar compounds (Thomas et al., 2002).

Inhibition of Acetylcholinesterase

Compounds like N-[11C]Methylpiperidin-4-yl propionate, which target acetylcholinesterase (AChE), have been used in studies to measure AChE activity in the human brain. This suggests potential research applications in neurodegenerative diseases such as Alzheimer's where AChE inhibitors are of interest (Koeppe et al., 1999).

Antitussive and Repellent Properties

Antitussive Use

Certain piperidine analogs have been utilized as non-narcotic antitussives. This application highlights the potential of 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one in developing new cough suppressants with potentially improved efficacy or reduced side effects (Sasaki et al., 2014).

Repellent Efficacy

Research on similar chiral piperidine analogs has demonstrated significant repellent activity against arthropod vectors such as Aedes aegypti and Anopheles stephensi. This suggests that structurally related compounds, including 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one, could be developed into effective repellents for controlling vector-borne diseases (Klun et al., 2003).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-8-5-13-10(11(14)16)15-6-3-9(12)4-7-15/h5,8-9H,2-4,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFUWDCWXFKDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)

![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)

![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)